2-Fluoro-3-formylpyridine
Overview
Description
2-Fluoro-3-formylpyridine, also known as 2-fluoro-3-pyridinecarboxaldehyde, is a fluorinated pyridine derivative. It is characterized by the presence of a fluorine atom at the second position and a formyl group at the third position of the pyridine ring.
Mechanism of Action
Target of Action
Fluoropyridines, in general, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-3-formylpyridine interacts with its targets.
Biochemical Pathways
One study mentions the attachment of isoxazolinones by displacement of fluoride to provide naphthyridines on hydrogenolysis and cyclization . This suggests that this compound may play a role in the synthesis of naphthyridines, which are heterocyclic compounds with potential biological activity.
Result of Action
It’s known that fluoropyridines are often used in the synthesis of various biologically active compounds . This suggests that this compound could potentially contribute to the biological activity of these compounds.
Action Environment
The synthesis of fluoropyridines, including this compound, often involves specific reaction conditions . These conditions could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-formylpyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating the formation of naphthyridines through the displacement of fluoride ions . This interaction is essential for the hydrogenolysis and cyclization processes, which are critical steps in the synthesis of biologically active compounds. The unique electronic properties of this compound enable it to act as a versatile intermediate in these reactions, enhancing the efficiency and selectivity of the enzymatic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells. These effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound is known to interact with enzymes by forming covalent bonds with active site residues, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, thereby affecting downstream biochemical pathways. Furthermore, this compound has been shown to influence gene expression by binding to regulatory elements in the genome, modulating the transcription of target genes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary over time, with prolonged exposure leading to changes in cell viability and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its safety and efficacy at different dosages. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity and adverse effects . At lower doses, this compound can modulate metabolic pathways and cellular processes without causing significant harm. These findings are essential for establishing safe dosage ranges and understanding the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound is known to participate in the transformation of fluorinated intermediates, leading to the formation of biologically active metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues are influenced by its interactions with cellular transport mechanisms, highlighting its potential for targeted therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound is known to localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and developing targeted therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formylpyridine can be achieved through several methods. One common approach involves the fluorination of 3-formylpyridine using fluorinating agents such as Selectfluor or N-fluoropyridinium salts . Another method includes the reaction of 2-fluoropyridine with formylating agents like Vilsmeier-Haack reagent . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced fluorinating reagents and catalysts to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-formylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 2-Fluoro-3-pyridinecarboxylic acid.
Reduction: 2-Fluoro-3-hydroxymethylpyridine.
Scientific Research Applications
2-Fluoro-3-formylpyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Radiochemistry: The compound is utilized in the synthesis of radiolabeled molecules for imaging and diagnostic purposes.
Agricultural Chemistry: It is employed in the design of agrochemicals with enhanced efficacy and environmental compatibility.
Comparison with Similar Compounds
2-Fluoro-3-formylpyridine can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the formyl group, making it less versatile in chemical transformations.
3-Fluoropyridine: The fluorine atom is positioned differently, affecting its reactivity and applications.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different electronic and steric properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
2-fluoropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBVGDCXXGXDKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465675 | |
Record name | 2-Fluoro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36404-90-7 | |
Record name | 2-Fluoro-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36404-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-formylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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